3-Chloro-4-cyclobutylpyridine
Description
3-Chloro-4-cyclobutylpyridine is a halogenated pyridine derivative featuring a chlorine substituent at the 3-position and a cyclobutyl group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural attributes:
- Cyclobutyl group: Introduces steric bulk and lipophilicity, which may improve membrane permeability in drug candidates.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-chloro-4-cyclobutylpyridine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
CDZJKFPEITVEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 3-chloropyridine with cyclobutylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclobutylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The major product is the corresponding piperidine derivative.
Scientific Research Applications
3-Chloro-4-cyclobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison
| Compound Name | Substituents | Key Properties | Hypothesized Applications |
|---|---|---|---|
| 3-Chloro-4-cyclobutylpyridine | Cl (C3), cyclobutyl (C4) | Moderate reactivity, high lipophilicity | Kinase inhibitors, drug candidates |
| 3-Trifluoromethylpyridine | CF₃ (C3) | Electron-withdrawing, high stability | Agrochemicals, fluorinated ligands |
| 4-Fluorobenzyl chloride | F (C4), benzyl-Cl | High electrophilicity, versatile reactivity | Organic synthesis, cross-coupling |
| 4-Nitro-4'-chloro-diphenyl ether | NO₂ (C4), Cl (C4') | Electron-deficient, photostable | Polymer additives, flame retardants |
Substituent-Driven Reactivity Trends
- Electron-Withdrawing Groups (EWGs): CF₃ (3-Trifluoromethylpyridine): Reduces electron density at the pyridine ring, decreasing nucleophilic substitution but enhancing thermal stability. This contrasts with this compound, where the Cl substituent balances moderate reactivity with steric hindrance from the cyclobutyl group . NO₂ (4-Nitro-4'-chloro-diphenyl ether): Creates a highly electron-deficient aromatic system, favoring electrophilic attack less than the Cl-substituted pyridine.
Steric Effects :
- The cyclobutyl group in this compound imposes greater steric hindrance compared to linear alkyl or aryl substituents (e.g., benzyl in 4-fluorobenzyl chloride). This may limit accessibility to active sites in enzymatic targets but improve selectivity.
Research Findings and Limitations
While the Biopharmacule catalog provides a foundational list of analogs, critical data (e.g., exact melting points, spectroscopic profiles) are absent. Key inferences include:
- Synthetic Utility : The Cl substituent in this compound offers a handle for further functionalization (e.g., Suzuki coupling), unlike the inert CF₃ group in 3-trifluoromethylpyridine.
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